Trifluoro(neopentilo)borato de potasio

Descripción general

Descripción

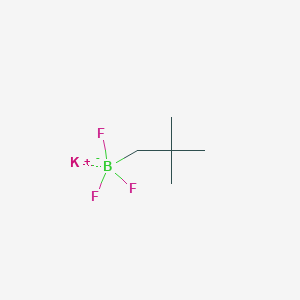

Potassium trifluoro(neopentyl)borate is a useful research compound. Its molecular formula is C5H11BF3K and its molecular weight is 178.05 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium trifluoro(neopentyl)borate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium trifluoro(neopentyl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluoro(neopentyl)borate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki–Miyaura

El trifluoro(neopentilo)borato de potasio se utiliza ampliamente en las reacciones de acoplamiento cruzado de Suzuki–Miyaura, que son fundamentales en la formación de enlaces carbono-carbono en química orgánica. Esta reacción es conocida por sus condiciones suaves y tolerancia a varios grupos funcionales, lo que la convierte en una herramienta versátil para sintetizar moléculas complejas .

Síntesis de compuestos biarílicos

Debido a su estabilidad y reactividad, el this compound se emplea en la síntesis de compuestos biarílicos, que son estructuras esenciales en productos farmacéuticos, agroquímicos y materiales orgánicos .

Investigación farmacéutica

En la investigación farmacéutica, este compuesto sirve como reactivo para la construcción de farmacóforos, que son partes de estructuras moleculares que son responsables de la actividad biológica de las moléculas de fármacos .

Ciencia de materiales

El this compound se puede utilizar en la ciencia de materiales para la preparación de materiales electrónicos orgánicos debido a su capacidad para facilitar la formación de arquitecturas orgánicas complejas .

Síntesis de agroquímicos

Este compuesto también es significativo en la síntesis de agroquímicos, donde ayuda a crear compuestos que pueden proteger los cultivos de plagas y enfermedades .

Diseño de catalizadores

Los investigadores utilizan el this compound en el diseño de catalizadores que se utilizan en diversas reacciones químicas para aumentar la eficiencia y la selectividad .

Mecanismo De Acción

Target of Action

Potassium trifluoro(neopentyl)borate primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . Potassium trifluoro(neopentyl)borate plays a crucial role in this transmetalation process .

Biochemical Pathways

The primary biochemical pathway affected by potassium trifluoro(neopentyl)borate is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and essential for the synthesis of many organic compounds .

Pharmacokinetics

These properties suggest that the compound is likely to have good stability and could potentially be stored for long periods without significant degradation .

Result of Action

The primary result of the action of potassium trifluoro(neopentyl)borate is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, making potassium trifluoro(neopentyl)borate a valuable reagent in organic chemistry .

Action Environment

The action of potassium trifluoro(neopentyl)borate is influenced by several environmental factors. For instance, the compound is typically stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the SM cross-coupling reaction, in which the compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability are likely to be robust under a wide range of conditions .

Análisis Bioquímico

Biochemical Properties

Potassium trifluoro(neopentyl)borate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with palladium complexes, facilitating the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of organic groups from boron to palladium, which is crucial for the formation of new carbon-carbon bonds .

Cellular Effects

Potassium trifluoro(neopentyl)borate has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can impact the activity of voltage-gated potassium channels, which are essential for cellular proliferation and metabolic reprogramming . Additionally, Potassium trifluoro(neopentyl)borate may alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of Potassium trifluoro(neopentyl)borate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in Suzuki–Miyaura coupling, Potassium trifluoro(neopentyl)borate undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium, which is a key step in the coupling reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium trifluoro(neopentyl)borate can change over time. The compound is known for its stability and long shelf-life, making it suitable for various biochemical applications . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that Potassium trifluoro(neopentyl)borate can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of Potassium trifluoro(neopentyl)borate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of Potassium trifluoro(neopentyl)borate may lead to cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Potassium trifluoro(neopentyl)borate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, the compound may interact with enzymes involved in the synthesis and degradation of organic molecules, altering the balance of metabolic pathways . These interactions can have significant effects on cellular function and energy production.

Transport and Distribution

Within cells and tissues, Potassium trifluoro(neopentyl)borate is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can vary depending on the cell type and experimental conditions . Understanding these transport and distribution mechanisms is crucial for optimizing the use of Potassium trifluoro(neopentyl)borate in biochemical applications.

Subcellular Localization

The subcellular localization of Potassium trifluoro(neopentyl)borate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or other cellular structures, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of Potassium trifluoro(neopentyl)borate is essential for elucidating its role in cellular processes.

Actividad Biológica

Potassium trifluoro(neopentyl)borate (K[B(CH2C(CH3)3)F3]) is a boron-containing compound notable for its applications in organic synthesis, particularly in carbon–carbon bond formation. Its biological activity, while less extensively studied than its chemical properties, reveals intriguing potential in various biochemical contexts.

Potassium trifluoro(neopentyl)borate is primarily utilized in nucleophilic substitution reactions and cross-coupling processes, such as the Suzuki–Miyaura reaction. The trifluoromethyl group significantly influences the compound's reactivity and selectivity due to its electron-withdrawing nature, which reduces nucleophilicity compared to other boron compounds like trialkoxyboronates.

Key Properties:

- Molecular Weight: 178.05 g/mol

- Chemical Formula: C5H11BF3K

- Boiling Point: Not specified

- Solubility: Generally low solubility in water, but can interact with various electrophiles in organic solvents.

Enzymatic Interactions

Recent studies have indicated that organotrifluoroborates, including potassium trifluoro(neopentyl)borate, may act as inhibitors of serine proteases. They were observed to function as non-covalent, competitive inhibitors of enzymes such as trypsin and α-chymotrypsin. The proposed mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition .

Toxicological Studies

A study investigating the toxicological properties of similar organotrifluoroborates reported that exposure did not significantly alter key biochemical markers such as lipid peroxidation levels, catalase activity, or glutathione S-transferase activity in animal models . This suggests a relatively low toxicity profile under specific conditions.

Comparative Analysis with Related Compounds

The following table compares potassium trifluoro(neopentyl)borate with similar boron-containing compounds regarding their structural features and biological implications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Potassium trifluoro(propyl)borate | Trifluoromethyl group with propyl | Less sterically hindered; higher nucleophilicity |

| Potassium phenyltrifluoroborate | Trifluoromethyl group with phenyl | Different reactivity patterns; used in diverse coupling |

| Potassium bis(trifluoromethyl)borate | Multiple trifluoromethyl groups | Enhanced electron-withdrawing effects; more reactive |

Case Studies and Applications

- Suzuki-Miyaura Coupling : Potassium trifluoro(neopentyl)borate has been effectively employed in Suzuki-Miyaura reactions to synthesize complex organic molecules, including pharmaceuticals. Its steric bulk allows for selective reactions where regioselectivity is crucial .

- Nitration Reactions : Research has also explored its use in transition-metal-free nitration of arylboronic acids, demonstrating good yields and broad functional group tolerance when coupled with nitrosating agents .

Propiedades

IUPAC Name |

potassium;2,2-dimethylpropyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BF3.K/c1-5(2,3)4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXOGXAOXXGHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674898 | |

| Record name | Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150655-02-9 | |

| Record name | Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium (2,?2-?dimethylpropyl)?trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.